Racephedrine is synthesized from alpha-bromophenyl ethyl ketone through various chemical processes. Its classification as a sympathomimetic agent places it in the broader category of drugs that activate the sympathetic nervous system, leading to effects such as increased heart rate and bronchodilation .
Racephedrine can be synthesized through several chemical methods. The primary synthetic route involves:
In industrial settings, these reactions are scaled up using continuous flow systems to maximize yield and purity, with reaction conditions carefully controlled to optimize outcomes .
The molecular formula for Racephedrine is , with a molar mass of approximately 165.236 g/mol. Its structure features a phenolic group attached to an ethylamine backbone, which is characteristic of sympathomimetic compounds.
Racephedrine participates in several key chemical reactions:
Racephedrine exerts its pharmacological effects primarily by acting as a releasing agent for norepinephrine and, to a lesser extent, dopamine. This mechanism involves:
Racephedrine possesses several notable physical and chemical properties:
Racephedrine has diverse applications across multiple fields:
Racephedrine (chemical name: dl-ephedrine or (±)-ephedrine) emerged as a significant bronchodilator in early 20th-century medicine. Unlike the enantiopure l-ephedrine, racephedrine is a racemic mixture comprising equal parts of the (1R,2S) and (1S,2R) enantiomers of ephedrine. This formulation was initially favored for its synthetic accessibility and cost-effectiveness. By the 1920s, it was commercialized under brand names like Efetonina and Ephoxamine in Europe, primarily for asthma management due to its ability to relax bronchial smooth muscle via α- and β-adrenergic receptor agonism [2] [6]. Early clinical studies highlighted its efficacy in reducing bronchospasm symptoms, positioning it as a cornerstone in respiratory therapeutics before selective β2-agonists (e.g., albuterol) became available [7].
Racephedrine’s therapeutic status underwent significant regulatory reevaluation in the latter half of the 20th century. Initially listed in pharmacopoeias globally, concerns over its potential for CNS stimulation and misuse prompted strict controls. Key developments include:
Table 1: Chronological Evolution of Racephedrine’s Regulatory Status
Time Period | Regulatory Status | Key Events |
---|---|---|
1920s–1950s | Broad pharmacopoeial inclusion | Adopted as OTC asthma therapy; sold as Efetonina (Italy) |
1960s–1980s | Reevaluation and restrictions | DEA scheduling (1979); USP monograph removal |
1990s–Present | Limited approval | Excluded from US, Canadian, and UK markets; retained in Italy |
Global regulatory approaches to racephedrine reveal stark contrasts:
Table 2: Regulatory Status of Racephedrine by Jurisdiction
Region | Current Status | Key Regulations |
---|---|---|
Italy | Approved (limited) | Permitted in combinational asthma therapies |
United States | Not approved; controlled | DEA Schedule V; FDA unapproved new drug |
Canada | Revoked approval | Controlled Drugs and Substances Act |
Japan | Restricted | Stimulants Control Act (Cabinet Order) |
Table 3: Key Chemical Identifiers of Racephedrine
Property | Value | Source |
---|---|---|
IUPAC Name | (±)-2-(methylamino)-1-phenylpropan-1-ol | PubChem [3] |
CAS Registry Number | 90-81-3 | DrugBank [7] |
Molecular Formula | C₁₀H₁₅NO | KEGG [6] |
UNII Code | 03VRY66076 | DrugBank [7] |
Therapeutic Category | Bronchodilator; Adrenergic agonist | KEGG [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: